molecular formula C18H17NO3 B5568112 3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)acrylamide

Cat. No.: B5568112
M. Wt: 295.3 g/mol
InChI Key: UUGQVODPQLAODD-VMPITWQZSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound is commonly referred to as 'MDA19' and has been found to exhibit a range of biochemical and physiological effects. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of MDA19 in scientific research.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of various derivatives related to 3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)acrylamide have been extensively studied. For instance, research has demonstrated the synthesis of novel benzenesulfonamide derivatives, including acryloyl(phenyl)benzenesulfonamide derivatives, which exhibit significant in vitro antitumor activity against certain cell lines. These compounds have been evaluated for their potential interactions against specific targets, such as the KSHV thymidylate synthase complex, and have been analyzed using methods like Density Functional Theory (DFT) and FTIR spectroscopy (Fahim & Shalaby, 2019).

Polymerization and Characterization

The compound's derivatives have also been explored in the context of polymer science. For example, the homopolymer and various copolymers of 3,5-dimethylphenyl methacrylate (a related derivative) have been synthesized, characterized, and analyzed for their molecular weights, glass transition temperatures, and solubility in different solvents. Such studies contribute significantly to the understanding of polymer properties and their potential applications in various fields (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).

Photoinitiation and Polymerization Efficiency

The efficiency and control of polymerization processes involving acrylamide derivatives have been a focus of research as well. Studies have explored the initiation of polymerization by various photoinitiators and the impacts of different components on the rate and efficiency of polymerization. This research is crucial for developing advanced materials with controlled properties (Cavitt, Hoyle, Kalyanaraman, & Jönsson, 2004).

Advanced Materials Development

There's ongoing research into developing advanced materials using acrylamide derivatives. For instance, studies have shown the synthesis of novel organic sensitizers for solar cell applications, indicating the potential of these compounds in renewable energy technologies (Kim et al., 2006). Additionally, the creation of biodegradable hydrogels for potential biomedical applications as drug delivery systems has been investigated, highlighting the versatility of these compounds in medical and environmental applications (Elvira, Mano, Román, & Reis, 2002).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-3-6-15(13(2)9-12)19-18(20)8-5-14-4-7-16-17(10-14)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGQVODPQLAODD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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